![molecular formula C22H20N2O5S B2589105 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide CAS No. 922062-12-2](/img/structure/B2589105.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It’s a selective inhibitor of the Dopamine D2 receptor . It’s used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves methods provided in the patent WO2015017412A1 . The patent also provides methods for synthesizing compounds of the same formula and pharmaceutical compositions containing these compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of CHNOS . It’s a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .Applications De Recherche Scientifique
Catalytic Enantioselective Transformations
One area of research involves the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This process leads to the synthesis of chiral derivatives, achieving excellent yields and high enantioselectivities. Such transformations are pivotal for creating optically active compounds, which have implications in drug discovery and development (Munck et al., 2017).
Synthesis of Chiral Derivatives
The compound has also been a focus in the synthesis of chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. These derivatives were obtained with good yields and moderate enantioselectivities, marking the first example of enantioselective addition of Et2Zn to cyclic aldimines (Munck et al., 2017).
Asymmetric Alkynylation
Research into asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines has successfully achieved optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This represents a notable advance in the synthesis of heterocyclic compounds with potential biological activities (Ren et al., 2014).
Biomass-Involved Synthesis
In another study, a biomass-involved strategy was employed for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones among other benzo-fused N-heterocycles. This innovative approach demonstrates the utility of sustainable resources in the synthesis of complex organic molecules (Zhang et al., 2015).
Metabolic Studies
There have also been studies focusing on the metabolism of dibenz[b,f]-1,4-oxazepine derivatives, shedding light on the biochemical transformations these compounds undergo in vivo. Such research is critical for understanding the pharmacokinetic properties of drug molecules derived from this chemical framework (Harrison et al., 1978).
Propriétés
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-3-24-19-6-4-5-7-21(19)29-20-13-8-15(14-18(20)22(24)25)23-30(26,27)17-11-9-16(28-2)10-12-17/h4-14,23H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGLBJQZEQXOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.